![molecular formula C6H4BrN3 B1280659 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 868362-18-9](/img/structure/B1280659.png)
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C6H4BrN3. It is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position .
Mechanism of Action
- These compounds have been investigated as RORγt inverse agonists , PHD-1 inhibitors , and JAK1/JAK2 inhibitors .
- Unfortunately, detailed information on the affected pathways is scarce. However, these compounds are associated with cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. It has been shown to interact with enzymes such as kinases and phosphatases, which are critical in regulating cellular signaling pathways. The compound’s bromine atom enhances its binding affinity to these enzymes, leading to effective inhibition or activation. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, further stabilizing its binding and enhancing its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly the ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting key enzymes in this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable complexes that inhibit their activity. This binding is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can maintain its inhibitory effects on enzymes and cellular processes for extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. Additionally, the compound’s hydrophobic properties allow it to accumulate in lipid-rich regions, enhancing its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors. Post-translational modifications, such as phosphorylation and acetylation, can further influence its localization and activity, directing it to specific organelles or cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically occurs in dry toluene at 140°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s efficiency and broad substrate scope make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Cycloaddition Reagents: Azinium-N-imines and nitriles are used in cycloaddition reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted triazolopyridines.
Cycloaddition Products: These reactions yield fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
Drug Discovery
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its potential as a therapeutic agent. Research indicates that it may inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions such as cancer. Inhibiting this pathway can potentially lead to reduced tumor growth and metastasis in several cancer types, including breast and lung cancer .
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes or intracellular targets, leading to bacterial cell death. Further research is needed to elucidate the specific mechanisms behind these effects.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods. Recent advancements include microwave-mediated synthesis techniques that enhance yield and reduce reaction times. For instance, one study reported a catalyst-free method yielding up to 89% efficiency under optimized conditions .
Case Study 1: Cancer Treatment
In a preclinical study involving breast cancer cell lines treated with derivatives of triazolo compounds including this compound, significant reductions in cell proliferation were observed. The study highlighted the compound's ability to induce apoptosis through modulation of apoptosis-related proteins .
Case Study 2: Antibacterial Efficacy
Another study explored the antibacterial properties of this compound against resistant strains of bacteria. It was found effective against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations comparable to existing antibiotics.
Comparison with Similar Compounds
- 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyridine-5-carboxaldehyde
Comparison: 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific bromine substitution at the 8th position, which influences its reactivity and biological activity . Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for drug development .
Biological Activity
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS Number: 868362-18-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C₆H₄BrN₃
- Molecular Weight : 198.02 g/mol
- Structure : The compound features a fused triazole and pyridine structure with a bromine substituent at the 8-position.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes such as JAK1/JAK2 and PHD-1. These enzymes are involved in critical signaling pathways associated with inflammation and cancer progression.
- RORγt Inverse Agonism : The compound has been identified as an inverse agonist of RORγt, a nuclear receptor implicated in autoimmune diseases .
- Cell Signaling Modulation : It influences the ERK signaling pathway, leading to effects such as cell cycle arrest and apoptosis in cancer cells. This modulation is crucial for its potential use as an anticancer agent .
Biological Activities
Research indicates that this compound possesses a range of biological activities:
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of triazolo-pyridines including this compound. The study focused on their interactions with enzyme targets and their resultant biological activities:
- Synthesis Methodology : The compound was synthesized using palladium-catalyzed reactions under specific conditions yielding significant quantities for biological testing.
- Biological Evaluation : The synthesized compound demonstrated notable inhibition of cancer cell proliferation in vitro and showed promise for further development as a therapeutic agent.
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATZWIFAAIXCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467491 | |
Record name | 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868362-18-9 | |
Record name | 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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